molecular formula C13H14N6 B6422176 4-hydrazinyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 610279-48-6

4-hydrazinyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B6422176
CAS No.: 610279-48-6
M. Wt: 254.29 g/mol
InChI Key: CDTKKVKZZZGALS-UHFFFAOYSA-N
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Description

4-hydrazinyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

The synthesis of 4-hydrazinyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps. One common synthetic route starts with the reaction of hydrazine hydrate with 4-chloropyrrolopyrimidine to form 4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine. This intermediate is then treated with 4-methylbenzyl chloride under appropriate conditions to yield the target compound .

Chemical Reactions Analysis

4-hydrazinyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Comparison with Similar Compounds

4-hydrazinyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds, such as:

Properties

IUPAC Name

[1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6/c1-9-2-4-10(5-3-9)7-19-13-11(6-17-19)12(18-14)15-8-16-13/h2-6,8H,7,14H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTKKVKZZZGALS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=NC=NC(=C3C=N2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201160689
Record name 4-Hydrazinyl-1-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201160689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647904
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

610279-48-6
Record name 4-Hydrazinyl-1-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=610279-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydrazinyl-1-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201160689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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